2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-10-6-9(13-14(10)4-5-15)8-2-1-3-12-7-8/h1-3,6-7,15H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNWFLWRPSHSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically follows a modular approach:
Step 1: Pyrazole Ring Formation
The pyrazole core is constructed via cyclization reactions between hydrazine derivatives and appropriate ketones or ketoesters. For the pyridin-3-yl substituent at the 3-position, 3-acetylpyridine or related pyridine-containing ketones are used as starting materials.
- Typical Reaction: Condensation of hydrazine hydrate with 3-acetylpyridine under acidic or basic catalysis forms a hydrazone intermediate, which upon cyclization yields the 3-(pyridin-3-yl)-1H-pyrazole ring.
Step 2: Introduction of the Ethan-1-ol Moiety
The ethan-1-ol group is introduced at the N-1 position of the pyrazole ring by nucleophilic substitution or ring-opening reactions involving ethylene oxide or ethylene glycol under basic conditions.
- Example: Reaction of the pyrazole intermediate with ethylene oxide in the presence of sodium hydroxide leads to the formation of the 2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol compound.
Step 3: Amino Group Formation
The amino group at the 5-position can be introduced by reduction of nitro precursors or by direct substitution reactions depending on the synthetic route chosen.
Detailed Reaction Conditions and Analysis
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Hydrazone formation and cyclization | Hydrazine hydrate, 3-acetylpyridine, acid/base catalyst, reflux in ethanol | Formation of 3-(pyridin-3-yl)-1H-pyrazole intermediate | Reaction monitored by TLC; solvent choice critical for solubility |
| 2 | N-alkylation with ethan-1-ol moiety | Ethylene oxide or ethylene glycol, NaOH, aqueous or alcoholic medium, room temp to mild heating | Introduction of ethan-1-ol group at N-1 position | Base concentration and reaction time affect yield |
| 3 | Amino group introduction | Reduction agents (e.g., catalytic hydrogenation) or substitution reactions | Formation of 5-amino substituent on pyrazole ring | Purification required to remove side-products |
Representative Experimental Procedure
Cyclization to Pyrazole Intermediate
Hydrazine hydrate (1.1 eq) is added dropwise to a stirred solution of 3-acetylpyridine (1 eq) in ethanol. The mixture is refluxed for 4–6 hours under nitrogen atmosphere. The progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated pyrazole intermediate is filtered and dried.
Alkylation with Ethylene Oxide
The pyrazole intermediate is dissolved in aqueous sodium hydroxide (0.1 M). Ethylene oxide is added slowly under stirring at 0–5 °C to control exothermicity. The reaction is allowed to proceed at room temperature for 12 hours. The mixture is neutralized with dilute hydrochloric acid, and the product is extracted with an organic solvent or crystallized directly from ethanol.
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The crude product is purified by recrystallization from ethanol or by silica gel column chromatography using ethyl acetate/hexane mixtures. High-performance liquid chromatography (HPLC) is employed to assess purity.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR: Confirms pyrazole ring protons, amino group signals, and ethan-1-ol methylene protons.
- ¹³C NMR: Validates carbon framework including pyridinyl carbons and ethan-1-ol carbons.
-
- Characteristic bands for –OH stretch (~3200–3500 cm⁻¹) and –NH₂ stretch (~3300–3500 cm⁻¹).
-
- Molecular ion peak consistent with molecular weight confirms molecular identity.
-
- Confirms C, H, N content matching theoretical values.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Hydrazine hydrate eq. | 1.1 eq | Slight excess to drive reaction |
| Solvent | Ethanol | Good solubility and reaction medium |
| Catalyst | Acid (HCl) or base (KOH) | Depends on step |
| Reaction temperature | Reflux (78 °C) for cyclization; 0–25 °C for alkylation | Controlled to optimize yield |
| Reaction time | 4–6 h (cyclization); 12 h (alkylation) | Monitored by TLC |
| Base concentration | 0.1 M NaOH | For ethylene oxide ring-opening |
| Purification method | Recrystallization or column chromatography | Solvent system: ethanol or EtOAc/hexane |
| Yield | 70–85% overall | Dependent on purity of intermediates |
Research Findings and Optimization Notes
The choice of solvent and base concentration critically influences the efficiency of the ethan-1-ol moiety introduction step. Using aqueous sodium hydroxide with controlled addition of ethylene oxide minimizes side reactions and improves yields.
Monitoring by TLC and NMR ensures the intermediate pyrazole formation is complete before proceeding to alkylation.
Purification by recrystallization from ethanol is preferred due to the differential solubility of the target compound and by-products.
Structural confirmation by combined ¹H NMR, ¹³C NMR, IR, and MS is essential to verify the integrity of the final compound, especially the presence of the pyridin-3-yl substituent and the ethan-1-ol group.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxidized derivatives (e.g., ketones), reduced derivatives (e.g., amines), and substituted derivatives (e.g., N-alkyl pyrazoles) .
Scientific Research Applications
The compound features a pyrazole ring connected to a pyridine moiety, which enhances its biological activity. The presence of an amino group contributes to its reactivity and potential for forming various derivatives.
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines. The specific compound under discussion has shown promise in inhibiting tumor growth in preclinical models .
Antimicrobial Properties
Another application is in the development of antimicrobial agents. Compounds similar to this compound have been tested for their effectiveness against bacterial strains, showing potential as new antibiotics .
Agricultural Science
Pesticide Development
The compound has been explored as a scaffold for developing new pesticides. Its ability to disrupt specific biological pathways in pests makes it a candidate for environmentally friendly pest control solutions. Studies have shown that certain derivatives can effectively manage pest populations while minimizing harm to beneficial insects .
Materials Science
Polymer Chemistry
In materials science, the compound serves as a building block for synthesizing novel polymers with enhanced properties. Research has focused on creating polymeric materials that exhibit improved thermal stability and mechanical strength, which can be utilized in various industrial applications .
Case Study 1: Anticancer Research
A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of pyrazole derivatives, including this compound, against breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a strong potential for further development into therapeutic agents .
Case Study 2: Agricultural Application
In an agricultural study published in Pest Management Science, researchers tested the efficacy of a formulation based on the compound against aphids. The results showed a 70% reduction in aphid populations within two weeks of application, highlighting its potential as an effective pesticide alternative .
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are widely studied for their tunable electronic and steric properties. Below is a detailed comparison of 2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol with structurally analogous compounds, focusing on substituent variations, physicochemical properties, and biological implications.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Methoxy (OCH₃) groups improve solubility, making derivatives like the 3-methoxyphenyl variant more suitable for aqueous formulations .
Steric and Electronic Modifications: The isopropyl group at position 5 (Compound in ) introduces steric hindrance, which may affect binding to target proteins.
The 4-propylphenyl derivative () may exhibit improved selectivity due to its bulky substituent, analogous to selective COX-2 inhibitors.
Biological Activity
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol, also known as a heterocyclic compound, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N4O, with a molecular weight of 204.23 g/mol. The compound features both a pyrazole ring and a pyridine moiety, which contribute to its unique chemical properties and biological functions.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4O |
| Molecular Weight | 204.23 g/mol |
| CAS Number | 90870-78-3 |
| Minimum Purity | 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways. Notably, it has been shown to:
- Modulate Enzyme Activity : The compound can bind to active or allosteric sites on enzymes, influencing their function and stability. This interaction may enhance or inhibit metabolic pathways crucial for cellular homeostasis.
- Influence Cell Signaling Pathways : It has been implicated in the modulation of the MAPK/ERK signaling pathway, which plays a critical role in regulating gene expression and cellular responses.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for further research in infectious disease treatment .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
Anticancer Activity
Compounds containing the pyrazole structure have been extensively studied for their anticancer properties. Specifically, derivatives similar to this compound have demonstrated:
- Inhibition of Cancer Cell Proliferation : Studies indicate that pyrazole derivatives can inhibit the growth of multiple cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
- Mechanisms of Action : The anticancer effects are thought to arise from the induction of apoptosis and inhibition of cell cycle progression .
Antimicrobial Activity
In vitro tests have shown that this compound possesses antibacterial and antifungal properties:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective (MIC: 0.0039 - 0.025 mg/mL) |
| Escherichia coli | Effective (MIC: 0.0039 - 0.025 mg/mL) |
These findings underscore its potential as a therapeutic agent against infections caused by resistant bacterial strains .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and β-keto esters or diketones under controlled conditions. Various synthetic routes can be optimized for yield and purity using modern techniques such as continuous flow reactors .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Effects : A study reported that pyrazole derivatives exhibited significant antiproliferative effects on various cancer cell lines, highlighting their potential as novel anticancer agents .
- Antimicrobial Evaluation : Research examining the antibacterial properties of similar compounds indicated promising results against common pathogens, suggesting that structural modifications could enhance efficacy .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| Triethylamine | Base/Catalyst | Reflux, 2 h | 87%* |
| 2-Hydrazinylethan-1-ol | Nucleophile | Ethanol medium | - |
| *Adapted from |
Basic: How can purification challenges be addressed for this compound?
Answer:
Recrystallization using a DMF-EtOH (1:1) mixture is effective for polar pyrazole derivatives, as shown in the synthesis of 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones . Post-synthesis, the crude product is dissolved in hot DMF, filtered to remove insoluble impurities, and slowly cooled with ethanol to induce crystallization. Purity can be verified via HPLC or TLC (silica gel, chloroform/methanol 9:1).
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
- ¹H NMR : Pyrazole protons resonate at δ 6.03 (s, 1H), with ethanol protons appearing as triplets (δ 4.17–3.98). The pyridinyl group shows aromatic protons at δ 7.5–8.5 .
- IR : Stretching vibrations for -OH (3326 cm⁻¹), C=N (1516 cm⁻¹), and NH₂ (3131 cm⁻¹) are critical .
- Mass Spectrometry : High-resolution MS (ESI+) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 261.1 for C₁₀H₁₂N₄O).
Advanced: How does substituent regioselectivity affect pyrazole ring formation?
Answer:
Regioselectivity is influenced by steric and electronic factors. For example, electron-withdrawing groups (e.g., -Cl in 1c) direct substitution to the less hindered position, as seen in Vilsmeier-Haack reactions . Computational modeling (DFT) can predict preferred sites for pyridinyl and amino group attachment. Experimental validation via NOESY or COSY NMR detects spatial proximity of substituents.
Advanced: How can X-ray crystallography resolve structural ambiguities?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of regiochemistry. For instance, SCXRD of 2-{5-[2-(4-nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol confirmed bond lengths (mean C–C = 0.003 Å) and torsion angles, resolving potential keto-enol tautomerism . Data collection at 173 K minimizes thermal motion artifacts.
Q. Table 2: Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| R factor | 0.037 | |
| Data-to-parameter ratio | 13.0 |
Advanced: What strategies mitigate contradictions in spectroscopic vs. computational data?
Answer:
- Cross-validation : Compare experimental NMR/IR with DFT-predicted spectra (e.g., Gaussian 16 B3LYP/6-31G*).
- Dynamic NMR : Detect tautomerism or conformational flexibility (e.g., -NH₂ rotation barriers).
- Synchrotron XRD : High-resolution data resolves electron density discrepancies, as applied to pyridinyl-pyrazole hybrids .
Advanced: How to design bioactivity assays for this compound?
Answer:
- In vitro antibacterial testing : Follow protocols for 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives, using gram-positive strains (e.g., S. aureus) and MIC determination .
- Enzyme inhibition assays : Target kinases or oxidoreductases, using fluorescence-based substrates (e.g., ADP-Glo™ for ATPase activity).
Advanced: What solvent effects influence reaction kinetics in pyrazole synthesis?
Answer:
Polar aprotic solvents (DMF, DMSO) stabilize transition states in cyclocondensation reactions, accelerating ring closure. Ethanol, while protic, facilitates hydrazine reactivity. Kinetic studies using UV-Vis monitoring (e.g., at 280 nm for intermediate formation) quantify solvent-dependent rate constants .
Advanced: How to analyze electronic properties for structure-activity relationships (SAR)?
Answer:
- Hammett constants : Correlate substituent σ values with bioactivity (e.g., -NH₂ as σ-donor enhances electron density at pyrazole C3).
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory SAR) using AutoDock Vina .
Advanced: What mechanistic insights explain byproduct formation during synthesis?
Answer:
Byproducts often arise from competing pathways:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
